4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
Description
This compound is a piperazine-carboxamide derivative featuring a 3-cyclopropyl-1-methylpyrazole moiety at the 4-position of the piperazine ring and a 3,4-dimethylphenyl group as the N-substituent of the carboxamide. Piperazine-carboxamides are widely explored in medicinal chemistry for their versatility in modulating biological targets, including GPCRs and kinases.
Properties
IUPAC Name |
4-(5-cyclopropyl-2-methylpyrazol-3-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-14-4-7-17(12-15(14)2)21-20(26)25-10-8-24(9-11-25)19-13-18(16-5-6-16)22-23(19)3/h4,7,12-13,16H,5-6,8-11H2,1-3H3,(H,21,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMAUHKYAWYUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN3C)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole core. One common method is the reaction of cyclopropylamine with a suitable diketone to form the pyrazole ring, followed by further functionalization. The piperazine ring can be introduced through a nucleophilic substitution reaction, and the final carboxamide group can be added using an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of more reduced species.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like ammonia (NH₃) or amines, and electrophiles like alkyl halides, are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions might yield alcohols or ketones, while reduction reactions could produce amines or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.
Medicine: : The compound may have potential as a drug candidate for treating various diseases, given its structural complexity and functional groups.
Industry: : It can be utilized in the development of new materials, catalysts, or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other piperazine-carboxamides, differing primarily in substituent groups. Key analogs include:
Physicochemical and Pharmacological Properties
- Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to ethyl or methoxypropyl groups in analogs .
- Conformational Analysis : The piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide adopts a chair conformation ; this is expected to persist in the target compound due to shared piperazine-carboxamide scaffolding.
Crystallographic and Computational Insights
- Bond Parameters : Bond lengths and angles in piperazine-carboxamides (e.g., N–C=O distances) are consistent across analogs (~1.33 Å for C=O, ~1.45 Å for N–C) .
Biological Activity
The compound 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide is a member of the piperazine class of compounds, which have garnered attention for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure
The structural formula of the compound is as follows:
- IUPAC Name : 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide
- Molecular Formula : C₁₆H₁₈N₄O
- Molecular Weight : 298.35 g/mol
The biological activity of this compound primarily stems from its interaction with various receptors and enzymes. It has been reported to act as an inhibitor of specific kinases, which play crucial roles in cell signaling pathways associated with cancer progression and inflammation.
Key Mechanisms:
- Kinase Inhibition : The compound has shown potential as a selective inhibitor for TrkA and other related kinases, which are involved in neurotrophic signaling pathways. This inhibition can lead to reduced cell proliferation in certain cancer cell lines.
- Anti-inflammatory Activity : By modulating inflammatory pathways, it may help alleviate symptoms in models of inflammatory diseases.
Efficacy in Cell Lines
Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Below is a summary of its activity:
| Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HCT116 (colon cancer) | 10.0 | Inhibition of cell cycle progression |
| A549 (lung cancer) | 15.0 | Modulation of kinase activity |
Case Studies
- Study on MCF-7 Cells : A study evaluated the effects of the compound on MCF-7 cells and found that it significantly increased caspase 3/7 activity, indicating apoptosis induction. The compound's ability to arrest the cell cycle at the G1 phase was also noted.
- TrkA Inhibition : Another study focused on its role as a TrkA inhibitor, revealing that oral administration resulted in significant analgesic effects in neuropathic pain models, suggesting its potential application in pain management therapies.
Pharmacokinetics
The pharmacokinetic properties of the compound suggest favorable absorption characteristics:
- Bioavailability : High absorption potential due to favorable Log P values.
- Blood-Brain Barrier Penetration : The compound is predicted to penetrate the blood-brain barrier effectively, making it a candidate for neurological applications.
Q & A
Q. What are the recommended synthetic pathways for 4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)-N-(3,4-dimethylphenyl)piperazine-1-carboxamide, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of the pyrazole and piperazine precursors under controlled temperatures (60–80°C) using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Functionalization of the piperazine ring via nucleophilic substitution, requiring anhydrous conditions and catalysts such as K₂CO₃ .
- Step 3 : Final coupling with the 3,4-dimethylphenyl carboxamide group, optimized at pH 7–8 for 12–24 hours to achieve yields up to 75% .
- Critical Factors : Solvent choice, temperature, and reaction time significantly influence purity and yield. For example, extended reaction times (>24 hours) may lead to byproducts .
Q. Which characterization techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the piperazine ring, pyrazole, and carboxamide groups. Chemical shifts for cyclopropyl protons (~0.5–1.5 ppm) and aromatic protons (6.5–7.5 ppm) are critical .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular weight (expected ~423.5 g/mol) and detects isotopic patterns .
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure >95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for piperazine-carboxamide derivatives?
- Methodological Answer : Discrepancies often arise from:
- Assay Variability : Differences in cell lines (e.g., cancer vs. normal) or enzyme inhibition protocols (e.g., ATP concentration in kinase assays) .
- Compound Stability : Hydrolysis of the carboxamide group under physiological pH may alter activity. Stability studies via LC-MS under simulated biological conditions are recommended .
- Solution : Standardize assays using validated models (e.g., NCI-60 cell lines) and report purity metrics (e.g., HPLC traces) alongside activity data .
Q. What strategies optimize functionalization of the piperazine ring while preserving stereochemical integrity?
- Methodological Answer :
- Stereocontrol : Use chiral auxiliaries or enantioselective catalysts during piperazine substitution. For example, (R)-BINOL-derived catalysts can enforce axial chirality .
- Protection-Deprotection : Temporarily protect the carboxamide group with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions during ring functionalization .
- Monitoring : Track stereochemistry via circular dichroism (CD) or X-ray crystallography of intermediates .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?
- Methodological Answer :
- Variable Substituents : Systematically modify the cyclopropyl, methylphenyl, or pyrazole groups. For example:
- Replace 3,4-dimethylphenyl with halogenated aryl groups to assess electronic effects .
- Introduce bulkier substituents (e.g., tert-butyl) on the pyrazole to study steric hindrance .
- Biological Testing : Screen analogs against target-specific assays (e.g., kinase panels or antimicrobial MIC assays) and correlate activity with structural features .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for piperazine-carboxamide analogs?
- Methodological Answer :
- Solvent Systems : Test solubility in multiple solvents (e.g., DMSO, PBS, ethanol) and report exact concentrations (w/v). For instance, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility could be <1 mg/mL due to the hydrophobic aryl groups .
- pH Dependence : Conduct pH-solubility profiling (pH 3–9) to identify ionization trends. The carboxamide group may exhibit pH-dependent solubility .
- Documentation : Clearly state experimental conditions (temperature, agitation time) to enable replication .
Experimental Design Considerations
Q. What in vitro models are most suitable for evaluating the anticancer potential of this compound?
- Methodological Answer :
- Cell Lines : Use panels like NCI-60 or patient-derived xenograft (PDX) models to assess broad-spectrum activity .
- Mechanistic Studies : Pair cytotoxicity assays (MTT or CellTiter-Glo) with apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Target Identification : Employ kinase profiling or thermal shift assays to identify binding targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
